![molecular formula C14H15NO2 B1470096 1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1540010-24-9](/img/structure/B1470096.png)
1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Pyrrole compounds can be synthesized through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Molecular Structure Analysis
The molecular formula of “1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid” is C14H15NO2. Its molecular weight is 229.27 g/mol.
Chemical Reactions Analysis
Pyrrole compounds, including “1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .
Physical And Chemical Properties Analysis
“1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of new 1H-1-pyrrolylcarboxamides showcases the chemical versatility of pyrrole derivatives, including the one similar to 1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, for potential pharmacological applications. These compounds are synthesized via acyl chlorides and characterized using various spectroscopic techniques, indicating their potential in pharmacological research due to their diverse structures and possible biological activities (Bijev, Prodanova, & Nankov, 2003).
Crystal Engineering
Pyrrole-2-carboxylates have been identified as robust supramolecular synthons for crystal engineering. The research into their self-assembly properties opens up possibilities for designing new materials with specific functions. This application is crucial for developing novel molecular architectures and materials science (Yin & Li, 2006).
Chemosensing
A novel colorimetric chemosensor based on pyrrolinone ester and azo-pyrazole moieties has been developed to detect metal ions such as Cu2+, Zn2+, and Co2+. This application demonstrates the potential of pyrrole derivatives in environmental monitoring and analytical chemistry, providing a sensitive and selective method for metal ion detection (Aysha et al., 2021).
Optical Activity and Atropisomerism
The efficient synthesis and resolution of optically active 1-(2-carboxymethyl-6-ethylphenyl)-1H-pyrrole-2-carboxylic acid highlight its significance in creating novel optically active atropisomers. This research contributes to the field of stereochemistry and the development of chiral molecules with potential applications in asymmetric synthesis and pharmacology (Faigl et al., 2009).
Spiro Heterocyclization
The three-component spiro heterocyclization of pyrrolediones with malononitrile and pyrazolone leading to the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] showcases the chemical reactivity of pyrrole derivatives in creating complex heterocyclic systems. This method opens new pathways for synthesizing spiro heterocycles, which are of interest in medicinal chemistry and drug discovery (Dmitriev et al., 2014).
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-5-7-12(8-6-11)10-15-9-3-4-13(15)14(16)17/h3-9H,2,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUNNQXEFILAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470013.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)
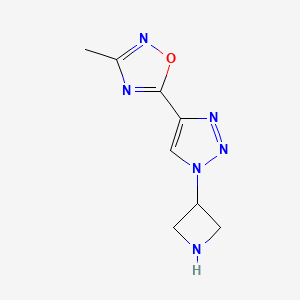
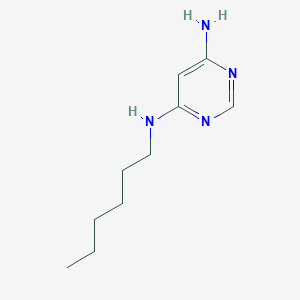
![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)
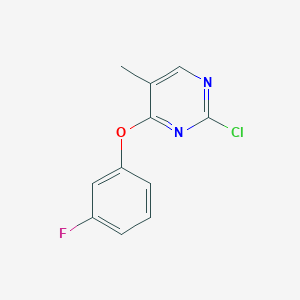
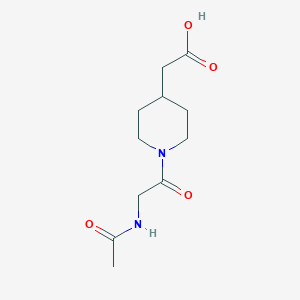
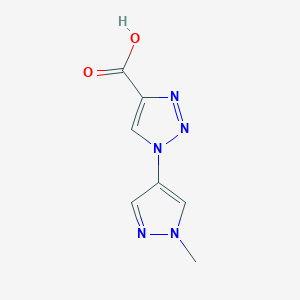
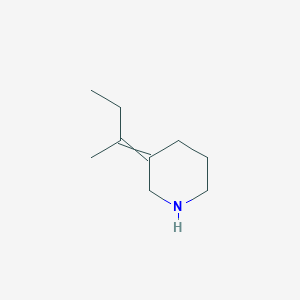

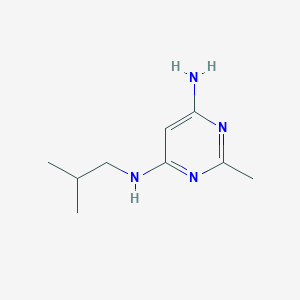
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)